POLA1 inhibitor 1

Cancer Drug Resistance POLA1

POLA1 inhibitor 1 (Compound 12) is the definitive tool for DNA replication stress research. Unlike earlier adamantyl retinoid-related molecules (RRMs) such as Adarotene or ST1926, this compound retains full potency in Adarotene-resistant cell lines harboring POLA1-L764F mutations (>50-fold IC50 shift in legacy inhibitors). Its superior in vivo tolerability profile—demonstrated by minimal body weight loss—makes it the preferred choice for long-term xenograft studies (HT-29, MM487). As the benchmark for POLA1-targeted medicinal chemistry, it is essential for synthetic lethal screens (PARP/ATR combinations) and for validating next-generation dual inhibitors like GEM144. Procure to ensure your replication stress data is unconfounded by intrinsic resistance.

Molecular Formula C26H27NO4
Molecular Weight 417.5 g/mol
Cat. No. B10854899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLA1 inhibitor 1
Molecular FormulaC26H27NO4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)C=NO)O
InChIInChI=1S/C26H27NO4/c28-24-5-3-20(22-4-1-16(2-6-25(29)30)10-21(22)15-27-31)11-23(24)26-12-17-7-18(13-26)9-19(8-17)14-26/h1-6,10-11,15,17-19,28,31H,7-9,12-14H2,(H,29,30)/b6-2+,27-15+
InChIKeyPLQNJDDLZLIMNK-DTHWQZMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





POLA1 Inhibitor 1: A Next-Generation DNA Polymerase Alpha Inhibitor for Targeted Cancer Research


POLA1 inhibitor 1 (Compound 12, CAS: 2217671-41-3) is an orally bioavailable, small-molecule inhibitor of DNA polymerase alpha (POLA1), a key enzyme for initiating DNA replication . It belongs to the class of adamantyl retinoid-related molecules (RRMs), a family of atypical retinoids with potent antitumor activity independent of retinoid receptor signaling [1]. This compound is distinguished by its ability to overcome resistance mechanisms that limit earlier-generation analogs, positioning it as a critical tool for studying replication stress and for developing next-generation anticancer strategies.

Why POLA1 Inhibitor 1 Cannot Be Replaced by Adarotene or ST1926 Analogs


In-class substitution of POLA1 inhibitors like Adarotene or ST1926 with POLA1 inhibitor 1 is not feasible due to documented differences in resistance profiles and tolerability. While earlier RRMs share a POLA1 inhibition mechanism, their activity is significantly compromised in cells harboring specific POLA1 mutations (e.g., POLA1-L764F), leading to >50-fold increases in IC50 [1]. In contrast, POLA1 inhibitor 1 demonstrates robust activity against Adarotene-resistant cell lines, a key advantage supported by direct comparative data [2]. Furthermore, the parent compound Adarotene is associated with greater in vivo toxicity, as indicated by body weight loss, whereas POLA1 inhibitor 1 shows improved tolerability, making it a more reliable tool for long-term in vivo studies [3].

Quantitative Performance Benchmarks: How POLA1 Inhibitor 1 Compares to Analogs


Efficacy Against Adarotene-Resistant Cells

POLA1 inhibitor 1 retains significant cytotoxic activity against a cancer cell line with acquired resistance to Adarotene, its parent compound. This represents a quantifiable improvement over the prior generation [1]. The study's authors note this as a key differentiator, with the compound showing 'increased cytotoxic activity against an adarotene-resistant cell line, compared to the parent molecule' [1].

Cancer Drug Resistance POLA1

Superior In Vivo Tolerability Compared to Adarotene

In xenograft studies, POLA1 inhibitor 1 demonstrates a better tolerability profile than its parent compound Adarotene. While both compounds achieve antitumor efficacy, treatment with Adarotene is associated with significant toxicity, as measured by a reduction in mouse body weight. In contrast, no such weight loss was observed with POLA1 inhibitor 1, suggesting a wider therapeutic window [1].

Cancer Pharmacology Tolerability

Efficacy in HT-29 and MM487 Xenograft Models

POLA1 inhibitor 1 exhibits significant single-agent antitumor activity in established xenograft models of colon carcinoma (HT-29) and mesothelioma (MM487) at clinically relevant doses. This in vivo efficacy is a key differentiator from many early-stage tool compounds lacking in vivo data [1]. Notably, its activity in the aggressive MM487 mesothelioma model was described as 'particularly significant' when compared directly to Adarotene and cisplatin [2].

Cancer Xenograft In Vivo

Equivalent Target Engagement with Improved Therapeutic Index

The structural optimization that produced POLA1 inhibitor 1 (Compound 12) resulted in a molecule that retains potent, on-target inhibition of POLA1 comparable to Adarotene. This indicates that the improvements in resistance profile and tolerability were achieved without sacrificing primary target engagement [1].

Target Engagement Structure-Activity Relationship

Strategic Procurement Scenarios for POLA1 Inhibitor 1 in Drug Discovery


Investigating POLA1-Driven Replication Stress and Synthetic Lethality

POLA1 inhibitor 1 is the preferred tool for probing mechanisms of replication stress and validating POLA1 as a therapeutic target in synthetic lethal screens (e.g., with PARP or ATR inhibitors). Its activity in Adarotene-resistant cells [1] ensures that observed effects are not confounded by intrinsic resistance mechanisms that plague earlier-generation inhibitors, providing cleaner and more interpretable data on replication fork dynamics and DNA damage response pathways.

Lead Optimization for Orally Bioavailable Cancer Therapeutics

For medicinal chemistry programs focused on DNA replication targets, POLA1 inhibitor 1 serves as a benchmark molecule with a favorable balance of potency, oral bioavailability, and in vivo tolerability [1]. Its validated efficacy in colon (HT-29) and mesothelioma (MM487) xenografts [2] establishes a high bar for candidate compounds, making it an essential positive control for evaluating next-generation POLA1 inhibitors or multi-targeted agents.

Benchmarking Multi-Targeted RRM Analogs

Given its characterization as a multitarget atypical retinoid [1], POLA1 inhibitor 1 is a critical comparator for dissecting the contribution of POLA1 inhibition versus other potential targets (e.g., HDACs) in novel dual inhibitors like GEM144 or MIR002. Its improved tolerability profile [2] also makes it a superior single-agent control in long-term in vivo studies where compound toxicity could otherwise obscure therapeutic endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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